molecular formula C10H8N2O2S B13368471 2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one

2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one

Cat. No.: B13368471
M. Wt: 220.25 g/mol
InChI Key: VNHZNHUOWMYEIO-UHFFFAOYSA-N
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Description

2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media . This method is advantageous due to its short reaction times, high yields, and the recyclability of the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of benign solvents and recyclable catalysts, are often applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen and oxygen atoms in the heterocyclic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous media, ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to interact with bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one is unique due to its oxathiazino ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2,3-dihydro-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one

InChI

InChI=1S/C10H8N2O2S/c13-9-7-3-1-2-4-8(7)11-10-12(9)14-5-6-15-10/h1-4H,5-6H2

InChI Key

VNHZNHUOWMYEIO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=CC=CC=C3C(=O)N2O1

Origin of Product

United States

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